Spinosyn A aglycone is the core structure of the spinosyn family of insecticides, derived from the naturally occurring insecticide spinosad. [, , , ] Spinosad itself is a mixture of two major components: Spinosyn A and Spinosyn D, produced by the soil bacterium Saccharopolyspora spinosa through fermentation. [, ] Spinosyn A aglycone is obtained by the removal of both sugar moieties, a tri-O-methylrhamnose at the 9-position and forosamine at the 17-position, from the Spinosyn A molecule. [, ] It serves as a crucial building block for the synthesis of novel spinosyn analogs and is widely used in research aiming to understand and improve the insecticidal activity of this class of compounds. [, ]
The total synthesis of spinosyn A aglycone has been achieved through various methods, highlighting its complex structure. Notably, a recent approach reported an efficient synthesis involving 15 steps in the longest linear sequence and 23 steps total from readily available precursors. Key steps in this synthesis include:
These methodologies illustrate the innovative strategies employed to streamline the synthesis of spinosyn A aglycone while addressing challenges related to stereochemical control and functional group transformations.
The molecular structure of spinosyn A aglycone is characterized by a complex tetracyclic framework composed of fused rings, with a perhydro-as-indacene core. The structure includes:
The detailed structural elucidation has been achieved using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Spinosyn A aglycone participates in several significant chemical reactions:
These reactions highlight the importance of both synthetic and natural processes in forming and modifying spinosyn A aglycone.
The mechanism of action of spinosyn A involves targeting nicotinic acetylcholine receptors in insects, leading to paralysis and eventual death. This action is characterized by:
This mechanism underscores its efficacy as an insecticide while minimizing non-target effects.
Spinosyn A aglycone possesses distinct physical and chemical properties:
These properties are critical for its formulation as an insecticide.
Spinosyn A aglycone finds extensive applications primarily in agriculture:
The versatility and effectiveness of spinosyn A aglycone make it a significant compound in both agricultural practices and scientific research.
Spinosyn A aglycone originates from a complex type I modular polyketide synthase (PKS) system encoded by the spnABCDE genes in Saccharopolyspora spinosa [1] [10]. This PKS comprises ten modules distributed across five multifunctional polypeptides. Each module iteratively incorporates extender units—predominantly methylmalonyl-CoA and malonyl-CoA—to construct the linear polyketide backbone. The loading domain of SpnA exhibits substrate flexibility, accepting either malonyl-CoA (yielding a C21-methyl group) or methylmalonyl-CoA (yielding a C21-ethyl group), which determines the production of spinosyn E or spinosyn A, respectively [10]. Module 7 is critical for introducing the C9 ketone, while module 10 catalyzes macrocyclization via thioesterase (TE) activity, releasing a 22-membered macrolactone as the immediate precursor to the aglycone [1] [6].
Table 1: PKS Module Activities in Spinosyn Aglycone Assembly
Module (Gene) | Extender Unit | Processing Domains | Structural Outcome |
---|---|---|---|
Loading (SpnA) | Malonyl/MMCoA* | None | C21-methyl/ethyl group |
Module 7 (SpnD) | Methylmalonyl-CoA | KR | C9 keto reduction |
Module 10 (SpnE) | Malonyl-CoA | DH, ER, KR, TE | Macrocyclization to macrolactone |
MMCoA: Methylmalonyl-CoA. KR: Ketoreductase; DH: Dehydratase; ER: Enoylreductase; TE: Thioesterase [6] [10].
The 74-kb spn gene cluster harbors 23 genes governing aglycone biosynthesis and tailoring [8] [10]. Core PKS genes (spnA–E) direct polyketide chain assembly, while downstream tailoring enzymes catalyze cyclization and functionalization:
Table 2: Key Genes in Spinosyn Aglycone Tailoring
Gene | Protein Function | Catalytic Role | Experimental Evidence |
---|---|---|---|
spnJ | Flavin-dependent oxidase | C15 oxidation of macrolactone | Substrate-specific activity assays [1] |
spnM | Dehydratase | C11–C12 dehydrogenation | In vitro conversion of keto-macrolactone [4] |
spnF | Diels-Alderase | [4+2] cyclization forming tricyclic core | X-ray crystallography; QM/MM simulations [4] [10] |
spnL | Oxidoreductase | C3–C14 bond formation completing tetracyclic core | Gene disruption studies [10] |
The cyclization cascade converting the linear macrolactone to the tetracyclic aglycone involves concerted enzymatic and pericyclic reactions:
Metabolic engineering strategies enhance aglycone titers by manipulating genetic and fermentation parameters:
Table 3: Metabolic Engineering Approaches for Aglycone Enhancement
Strategy | Host/System | Yield Increase | Key Innovation |
---|---|---|---|
Complete cluster overexpression | S. spinosa pCM265-spn | 124% (693 mg/L) | CRISPR-TAR cloning of 74-kb cluster [8] |
RSM-optimized fermentation | S. spinosa engineered | 198% (920 mg/L) | Soybean oil/cottonseed meal optimization [8] |
Hybrid PKS construction | E. coli K207-3 | Functional chimeras* | Updated module boundaries [7] |
Hybrid synthases produced anticipated aglycone analogs but titers were not quantified [7].
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